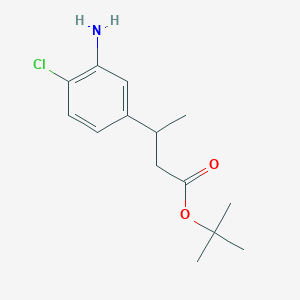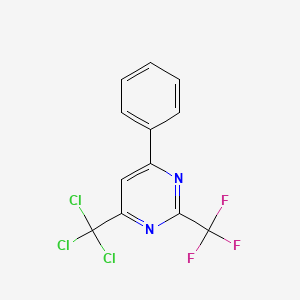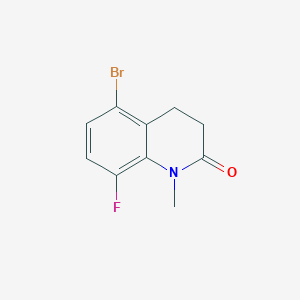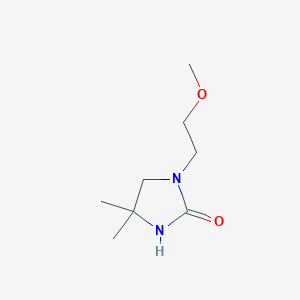
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is a heterocyclic organic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes a five-membered ring containing nitrogen atoms and a methoxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with 4,4-dimethyl-2-oxazolidinone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone compounds with various functional groups.
科学的研究の応用
1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
類似化合物との比較
- 1-(2-Phenoxyethyl)-4,4-dimethylimidazolidin-2-one
- 1-(2-Methoxyethyl)-3,3-dimethylimidazolidin-2-one
- 1-(2-Methoxyethyl)-4,4-dimethyl-3,4-dihydroisoquinoline
Uniqueness: 1-(2-Methoxyethyl)-4,4-dimethylimidazolidin-2-one is unique due to its specific structural features, such as the presence of the methoxyethyl group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H16N2O2 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
1-(2-methoxyethyl)-4,4-dimethylimidazolidin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2)6-10(4-5-12-3)7(11)9-8/h4-6H2,1-3H3,(H,9,11) |
InChIキー |
DMONSEOCEWLPFG-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C(=O)N1)CCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B13722189.png)


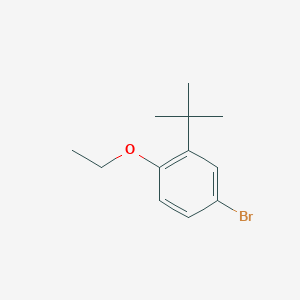
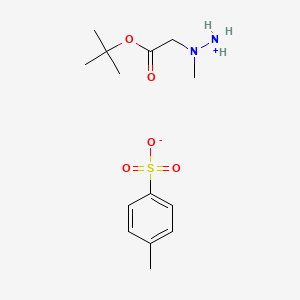
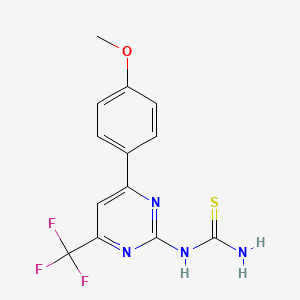
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)
